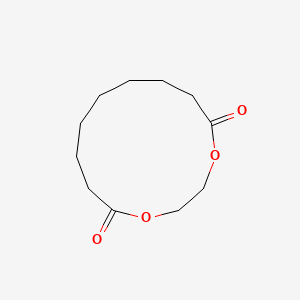

1,4-Dioxacyclotridecane-5,13-dione

Description

Contextual Relevance within Macrocyclic Chemistry

Macrocyclic compounds, which are cyclic molecules containing large rings of atoms, are a significant area of study in chemistry. 1,4-Dioxacyclotridecane-5,13-dione is a 13-membered macrocycle containing two ester functional groups. Its structure is derived from the esterification of azelaic acid, a nine-carbon dicarboxylic acid, with ethylene (B1197577) glycol.

The study of such macrocycles is often intertwined with polymer chemistry. The synthesis of polyesters from dicarboxylic acids and diols, such as the reaction between azelaic acid and ethylene glycol to form poly(ethylene azelate), is a well-established process. nih.gov During such polymerization reactions, the formation of cyclic oligomers, including the cyclic monomer (this compound), can occur as a by-product of the main polymerization process. The formation of these cyclic species is influenced by reaction conditions such as temperature and the presence of catalysts. nih.gov

Significance as a By-product and Non-Intentionally Added Substance in Materials Science

In the field of materials science, particularly concerning food contact materials, the presence of unintended chemical compounds is a critical consideration. These compounds are known as Non-Intentionally Added Substances (NIAS). NIAS are impurities, reaction by-products, or degradation products that are present in a material but have not been added for a technical reason. encyclopedia.pub Their presence is a concern in food packaging as they can migrate from the packaging material into the food. foodpackagingforum.org

Research has specifically identified this compound as a NIAS. It has been detected in polyurethane adhesives used in the production of multilayer food packaging materials. encyclopedia.pubnih.gov The formation of this compound in such materials is likely due to it being a side product or an impurity from the raw materials used in the manufacturing of polymers and adhesives. For instance, azelaic acid is used in the synthesis of certain polymers, and the formation of its cyclic ester with ethylene glycol can occur during these processes. nih.gov

The identification and analysis of NIAS like this compound are challenging and typically require sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govfoodpackagingforum.org The study of NIAS is a key aspect of ensuring the safety of food packaging materials. nih.gov

Overview of Current Academic Research Trajectories for this compound

Current academic research related to this compound is primarily focused on a few key areas, largely driven by its status as a NIAS and its relationship to polyesters derived from azelaic acid.

Analytical Method Development: A significant research trajectory involves the development of sensitive and reliable analytical methods for the detection and quantification of this compound in complex matrices like food packaging materials and food simulants. This is crucial for risk assessment and regulatory compliance. nih.govnih.gov

Migration Studies: Research is being conducted to understand the migration behavior of this and other NIAS from packaging materials into food. These studies investigate the factors influencing migration, such as temperature, time, and the type of food.

Polymer Chemistry: The synthesis and characterization of polyesters based on azelaic acid, such as poly(ethylene azelate), continue to be an active area of research. nih.gov These studies often focus on creating biodegradable and bio-based polymers for various applications, including as plasticizers and lubricants. nih.gov While not directly studying the cyclic compound, this research provides the fundamental context for its formation and presence as a by-product.

Toxicological Assessment: As a known NIAS that can migrate into food, there is an implicit need for toxicological data to perform a comprehensive risk assessment. Future research is likely to involve evaluating the potential health effects of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4471-27-6 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1,4-dioxacyclotridecane-5,13-dione |

InChI |

InChI=1S/C11H18O4/c12-10-6-4-2-1-3-5-7-11(13)15-9-8-14-10/h1-9H2 |

InChI Key |

QABJRPWOBYCMBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=O)OCCOC(=O)CCC1 |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Elucidation of 1,4 Dioxacyclotridecane 5,13 Dione Formation

Laboratory-Scale Synthesis Pathways

The laboratory synthesis of 1,4-Dioxacyclotridecane-5,13-dione primarily revolves around the principles of esterification and cyclization, starting from readily available linear precursors.

Direct Esterification and Cyclization from Dicarboxylic Acids and Diols

The most direct and conventional method for synthesizing this compound involves the reaction between azelaic acid, a nine-carbon dicarboxylic acid, and ethylene (B1197577) glycol, a simple diol. This process is a type of condensation reaction where the carboxyl groups of azelaic acid react with the hydroxyl groups of ethylene glycol to form ester linkages, with the concurrent elimination of water. The formation of the cyclic diester is a result of an intramolecular cyclization reaction.

The synthesis of polyesters from azelaic acid and various diols, including ethylene glycol, has been reported, typically through a two-step melt polycondensation process. nih.gov In these syntheses, a catalyst such as titanium(IV) butoxide (Ti(OBu)₄) is often employed at elevated temperatures, for instance, 190°C, to facilitate the reaction. nih.gov While the primary goal of such procedures is often the production of high molecular weight linear polyesters, the formation of cyclic oligomers, including the target molecule this compound, can occur as a side reaction.

The mechanism for the direct esterification and cyclization can be described as follows:

Protonation of the carboxylic acid: In the presence of an acid catalyst, one of the carbonyl oxygens of azelaic acid is protonated, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the diol: A hydroxyl group from ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon.

Formation of a tetrahedral intermediate: This attack results in the formation of a tetrahedral intermediate.

Proton transfer and water elimination: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, which then leaves as a water molecule.

Formation of the ester linkage: The intermediate collapses, reforming the carbonyl double bond and yielding a monoester of azelaic acid and ethylene glycol.

Intramolecular cyclization: The terminal hydroxyl group of the monoester can then undergo a similar series of steps with the remaining carboxylic acid group on the other end of the azelaic acid moiety, leading to the formation of the 13-membered cyclic diester.

High dilution conditions are generally favored for macrocyclization to minimize intermolecular polymerization, which leads to linear polyesters. However, the direct formation of cyclic esters from α-hydroxycarboxylic acids or from dicarboxylic acids and diols can often result in a complex mixture of linear and cyclic oligomers, leading to poor yields of the desired macrocycle. google.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Solvent | Reported Yield |

| Azelaic Acid | Ethylene Glycol | Ti(OBu)₄ | 190 | Melt | Data not available for the specific cyclic product |

| Dimethyl Azelate | Ethylene Glycol | Dibutyltin(IV) oxide | 150 | Toluene | Data not available for the specific cyclic product |

Investigation of Alternative Synthetic Precursors

While the direct reaction of a dicarboxylic acid and a diol is the most straightforward approach, alternative synthetic precursors can be investigated for the synthesis of this compound. These methods often aim to achieve higher yields and selectivity for the desired macrocycle by employing more reactive starting materials or by utilizing different reaction mechanisms.

One potential alternative involves the use of dimethyl azelate as a precursor instead of azelaic acid. The transesterification reaction between dimethyl azelate and ethylene glycol, often catalyzed by metal alkoxides or organometallic compounds like dibutyltin(IV) oxide, can lead to the formation of the desired cyclic diester. nih.gov This approach can sometimes offer advantages in terms of milder reaction conditions and easier removal of the methanol (B129727) byproduct compared to the removal of water in direct esterification.

Another advanced synthetic strategy that could be applied is ring-closing metathesis (RCM) . This powerful technique, typically catalyzed by ruthenium or molybdenum complexes, involves the formation of a carbon-carbon double bond within a linear precursor containing two terminal alkene functionalities. To apply this to the synthesis of this compound, a precursor would need to be synthesized from azelaic acid and an unsaturated diol, or from an unsaturated dicarboxylic acid and ethylene glycol, to introduce the necessary terminal double bonds. While a powerful tool for the synthesis of various macrocycles, the application of RCM to this specific target molecule has not been explicitly detailed in the reviewed literature.

Unintended Formation Mechanisms in Polymer Systems

The formation of this compound is not always a deliberate synthetic goal. It can also be generated as an unintended byproduct or a degradation product in various industrial polymer systems, which can be a concern for product purity and performance.

By-product Generation during Polyurethane Curing Reactions

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. When polyester (B1180765) polyols are used, particularly those derived from dicarboxylic acids like azelaic acid and diols like ethylene glycol, the potential for the formation of cyclic ester byproducts exists.

During the polyurethane curing process, which typically involves elevated temperatures, side reactions can occur. One such side reaction is intramolecular transesterification . If the polyester polyol chains contain unreacted hydroxyl end-groups and ester linkages derived from azelaic acid, a "back-biting" mechanism can occur. In this process, a terminal hydroxyl group can attack an ester linkage further down the same polymer chain. This can lead to the cleavage of the polymer chain and the formation of a stable cyclic ester, such as this compound. The likelihood of this reaction increases with temperature and the presence of catalysts that can also promote transesterification. While the degradation of polyester polyurethanes is a known phenomenon, with hydrolysis of the ester bonds being a primary mechanism, the specific identification of this compound as a byproduct of polyurethane curing is not extensively documented in the reviewed literature. nih.govpsu.edu

Formation as a Degradation Product of Polymer Additives

Polymers often contain various additives to enhance their properties, such as plasticizers, stabilizers, and lubricants. Some of these additives are esters of dicarboxylic acids. For instance, azelate-based plasticizers , which are diesters of azelaic acid with various alcohols, are used to increase the flexibility of polymers like polyvinyl chloride (PVC). ukm.my

Under conditions of thermal stress, UV radiation, or chemical exposure, these plasticizer molecules can degrade. The degradation pathways can involve the cleavage of the ester bonds. If the plasticizer is a diester of azelaic acid and a diol like ethylene glycol, or if it can break down to form intermediates that can react to form the cyclic diester, the formation of this compound is a plausible outcome. For example, the thermal or hydrolytic degradation of a polyester plasticizer derived from azelaic acid could lead to the formation of hydroxy-terminated oligomers which can then undergo intramolecular cyclization. The analysis of degradation products of polymer additives is an active area of research, often employing techniques like gas chromatography-mass spectrometry (GC-MS) to identify the evolved compounds. nih.govacs.org However, specific reports identifying this compound as a degradation product of a commercial polymer additive are not prevalent in the reviewed scientific literature.

Side Reactions in Polyolefin Manufacturing Processes

Polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903), are generally considered to be chemically inert due to their hydrocarbon backbone. However, their manufacturing processes and subsequent processing can involve high temperatures and the presence of various additives and catalysts. While the direct formation of ester-based compounds from the polyolefin backbone is not expected, their presence can arise from the degradation of additives.

If a polyolefin formulation contains an additive that is a derivative of azelaic acid and ethylene glycol, such as a lubricant or a processing aid, thermal degradation during manufacturing or processing could lead to the formation of this compound. The high temperatures used in extrusion and molding can initiate the degradation of these additives. The identification of such byproducts is typically achieved through the analysis of extractables and leachables from the final polymer product. nih.govresearchgate.net These studies often reveal a complex mixture of compounds, including degradation products of stabilizers and other additives. While the formation of various degradation products from polyolefin additives is well-documented, the specific identification of this compound in this context is not explicitly reported in the reviewed literature.

| Polymer System | Potential Precursor/Source | Formation Mechanism |

| Polyurethane | Polyester polyol based on azelaic acid and ethylene glycol | Intramolecular transesterification ("back-biting") during curing |

| Polyvinyl Chloride (PVC) | Azelate-based plasticizers | Thermal or hydrolytic degradation of the plasticizer |

| Polyolefins | Ester-based additives (e.g., lubricants) | Thermal degradation of the additive during processing |

Computational Modeling of Reaction Pathways Leading to this compound

Currently, there are no specific computational studies, such as those employing Density Functional Theory (DFT) or other quantum mechanical methods, that detail the reaction mechanisms, transition states, and energetic profiles for the formation of this compound. General principles of macrolactonization suggest that its formation would likely proceed through the cyclization of a corresponding linear hydroxy acid precursor. Such a reaction could be modeled to understand the thermodynamic and kinetic factors governing the ring-closure.

In the absence of direct research, a hypothetical computational study would likely investigate the following aspects:

Conformational Analysis of the Precursor: Identifying the low-energy conformations of the linear hydroxy acid precursor that are amenable to cyclization.

Transition State Searching: Locating the transition state structures for the intramolecular esterification (lactonization) step. This would be crucial for determining the activation energy of the reaction.

Solvent Effects: Modeling the reaction in different solvent environments to understand how the solvent influences the reaction pathway and energetics.

Catalyst Effects: If a catalyst is employed in the synthesis, computational models could elucidate the catalytic cycle and how the catalyst lowers the activation energy.

While computational studies have been performed on other macrocyclic structures, the specific energetic data and reaction coordinates for this compound are not present in the current body of scientific literature. The generation of detailed, interactive data tables and in-depth research findings as requested is therefore not possible based on existing, verifiable sources. Further experimental and computational research is needed to elucidate the specific reaction pathways for the synthesis of this compound.

Advanced Analytical Methodologies for Characterization of 1,4 Dioxacyclotridecane 5,13 Dione

Spectroscopic Identification and Quantification Techniques

Spectroscopy is fundamental to the structural elucidation of 1,4-Dioxacyclotridecane-5,13-dione. Mass spectrometry provides molecular weight and fragmentation data, while nuclear magnetic resonance spectroscopy offers a complete map of the atomic connectivity and three-dimensional structure.

Mass spectrometry is a powerful tool for detecting and identifying cyclic esters, even at trace levels. nih.gov Soft ionization techniques are often employed to preserve the molecular ion, providing crucial molecular weight information. mdpi.com

Gas Chromatography-Mass Spectrometry is a robust method for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from the sample matrix, after which the mass spectrometer detects and identifies it based on its unique mass-to-charge ratio and fragmentation pattern.

In a typical analysis, the compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The choice of column is critical; a non-polar or mid-polar column is generally effective for separating cyclic esters. The temperature of the column is gradually increased to elute the compounds based on their boiling points and interaction with the column's stationary phase. uin-alauddin.ac.id Following separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). EI causes predictable fragmentation of the molecule, generating a characteristic mass spectrum that can be compared to spectral libraries for identification. gcms.cz

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Value/Type |

|---|---|

| GC System | Agilent 7890A or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium (99.999%) |

| Flow Rate | 1.0 mL/min |

| Injection Mode | Split (e.g., 10:1 ratio) |

| Injector Temp. | 260 °C |

| Oven Program | Initial 50°C (2 min), ramp 8°C/min to 250°C, ramp 10°C/min to 280°C (hold 10 min) |

| MS System | 5975C or equivalent Time-of-Flight (TOF) Mass Analyzer |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-650 amu |

| Source Temp. | 230 °C |

This table represents a typical set of parameters and may require optimization for specific applications.

For compounds that may be thermally labile or have lower volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers superior resolution, sensitivity, and mass accuracy. copernicus.org

In this technique, the sample is dissolved in a suitable solvent and injected into the LC system. Separation occurs in a column, typically a reversed-phase C18 column, using a gradient of solvents such as water and acetonitrile (B52724), often with a formic acid additive to improve ionization. mdpi.com After elution from the column, the compound enters the mass spectrometer's ion source, where soft ionization techniques like Electrospray Ionization (ESI) are used. ESI generates protonated molecules (e.g., [M+H]+) or adducts (e.g., [M+Na]+), which minimizes fragmentation and preserves the molecular ion. pnas.org The Q-TOF analyzer provides high-resolution mass data, allowing for the determination of the elemental composition with high confidence. copernicus.org This method is particularly useful for analyzing reaction mixtures, such as those from the ring-opening polymerization of cyclic esters, to identify products and byproducts. mdpi.com

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of this compound. In this process, the molecular ion (or a specific adduct like [M+H]+) is selected and subjected to collision-induced dissociation (CID), causing it to break into smaller fragment ions. The resulting pattern of fragments provides a "fingerprint" that is unique to the molecule's structure. researchgate.net

For a cyclic ester like this compound (C₁₁H₁₈O₄, Molecular Weight: 214.26 g/mol ), the fragmentation pathways are influenced by the stability of the resulting ions. nih.gov Key fragmentation patterns for esters include cleavage at the C-O bond (alpha-cleavage) adjacent to the carbonyl groups. The interpretation of these fragments helps to piece together the original structure, confirming the presence of the ester and ether linkages and the size of the aliphatic chains. nih.gov

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Interpretation |

|---|---|---|

| 215.1283 | [M+H]⁺ | Protonated molecular ion (High-Resolution ESI-MS) |

| 214.1205 | [M]⁺ | Molecular ion (EI-MS) |

| 115.0395 | [C₅H₇O₃]⁺ | Fragment from cleavage of the eight-carbon chain |

| 101.0603 | [C₅H₉O₂]⁺ | Acylium ion from cleavage at the ether oxygen |

Note: The m/z values are theoretical and based on common fragmentation pathways for cyclic esters.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. nih.gov A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. For this compound, distinct signals would be expected for the protons adjacent to the ester carbonyl groups (α-protons), those next to the ether oxygen, and the other methylene (B1212753) protons in the aliphatic chains.

¹³C NMR: The carbon NMR spectrum shows all unique carbon atoms in the molecule. Key signals include the two ester carbonyl carbons (C-5 and C-13), the carbons adjacent to the ether oxygen (C-2 and C-3), and the carbons of the aliphatic backbone. scielo.br

2D NMR: Two-dimensional NMR experiments are crucial for assembling the structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting the different fragments of the molecule and confirming the positions of the ester and ether functionalities within the macrocycle. scielo.br

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C2 | ~70-75 | ~3.6-3.8 | t |

| C3 | ~65-70 | ~4.1-4.3 | t |

| C4 | ~30-35 | ~2.3-2.5 | t |

| C5 | ~170-175 | - | - |

| C6-C7 | ~25-30 | ~1.5-1.7 | m |

| C8-C11 | ~25-30 | ~1.3-1.5 | m |

| C12 | ~30-35 | ~2.2-2.4 | t |

These are estimated chemical shift ranges based on typical values for similar functional groups. Actual values would be determined experimentally.

Mass Spectrometry (MS) Approaches for Trace Analysis

Chromatographic Separation Optimization

Optimizing the chromatographic separation is key to isolating this compound from complex mixtures for accurate analysis.

For Gas Chromatography (GC) , optimization involves selecting the appropriate stationary phase and temperature program. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or HP-5ms) provides good resolution for a wide range of semi-volatile compounds. The temperature ramp rate is adjusted to ensure baseline separation from other components without excessive peak broadening. uin-alauddin.ac.id

For Liquid Chromatography (LC) , optimization focuses on the mobile phase composition and gradient. Reversed-phase chromatography on a C18 column is standard. mdpi.com A gradient elution starting with a high percentage of a weak solvent (e.g., water) and increasing the percentage of a strong solvent (e.g., acetonitrile or methanol) is used to elute compounds across a range of polarities. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and ionization efficiency for MS detection. copernicus.org The flow rate and column temperature are also adjusted to maximize separation efficiency.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,6-dioxacyclododecane-7,12-dione |

| Acetonitrile |

| Formic Acid |

| Water |

| Methanol (B129727) |

| Helium |

| Carbon |

| Oxygen |

Method Development for Complex Matrix Separation

The effective separation of this compound from complex matrices, such as environmental samples or industrial process streams, is a critical first step in its accurate analysis. Method development typically involves intensive sample preparation to remove interfering substances. Techniques are adapted from established protocols for other macrocyclic lactones found in challenging matrices like animal tissues, milk, and feed. nih.govresearchgate.netnih.gov

Common sample preparation and clean-up procedures that are applicable include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. researchgate.net For instance, SPE with C18 cartridges is frequently employed to isolate macrocyclic compounds from aqueous samples, while LLE with solvents like acetonitrile can be used for extraction from biological or food-related matrices. The choice of method depends on the specific properties of the matrix and the concentration of the target analyte.

Table 1: Overview of Sample Preparation Techniques for Macrocyclic Lactone Analysis in Complex Matrices

| Technique | Matrix Type | Typical Solvents/Sorbents | Purpose |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Aqueous Samples (e.g., water), Milk, Plasma | C18, Polymeric Sorbents | Concentration of analyte and removal of polar interferences. |

| Liquid-Liquid Extraction (LLE) | Tissues, Soil, Faeces | Acetonitrile, Ethyl Acetate, Hexane | Separation of analyte based on differential solubility. |

| Protein Precipitation | Plasma, Milk | Acetonitrile, Methanol | Removal of proteinaceous material that can interfere with analysis. researchgate.net |

| QuEChERS | Food Products (e.g., fruits, vegetables), Soil | Acetonitrile, Magnesium Sulfate, Sodium Acetate | "Quick, Easy, Cheap, Effective, Rugged, and Safe" method for a broad range of analytes. |

Retention Behavior Analysis in Diverse Chromatographic Modes

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for the analytical separation of macrocyclic lactones. researchgate.net The retention behavior of this compound would be primarily studied using reversed-phase (RP) chromatography, which separates molecules based on their hydrophobicity.

In a typical RP-HPLC setup, a C18 stationary phase is used. chromatographyonline.com The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile or methanol) and water. chromatographyonline.com The gradient elution, where the proportion of the organic solvent is increased over time, is necessary to effectively separate the target compound from impurities and achieve sharp, well-defined peaks for high sensitivity. chromatographyonline.com The retention time of this compound would be influenced by the specific gradient profile, flow rate, and column temperature. While less common for this compound class, other chromatographic modes like normal-phase or hydrophilic interaction liquid chromatography (HILIC) could be explored if separation challenges arise with RP methods.

Table 2: Typical Chromatographic Conditions for Macrocyclic Lactone Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Chromatographic System | UHPLC or HPLC | Provides high-resolution separation. UHPLC offers faster analysis and better peak resolution. researchgate.net |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Standard for reversed-phase separation of moderately non-polar compounds. |

| Mobile Phase | A: Water (often with 0.1% formic acid) B: Acetonitrile or Methanol | Common solvents for reversed-phase chromatography. Formic acid aids in ionization for MS detection. chromatographyonline.com |

| Elution Mode | Gradient Elution | Ensures elution of a wide range of compounds with varying polarities and provides sharp peaks. chromatographyonline.com |

| Flow Rate | 0.2 - 0.5 mL/min | Typical flow rate for analytical UHPLC, balancing speed and efficiency. |

| Detection | Tandem Mass Spectrometry (MS/MS) or UV (245 nm) | MS/MS provides high selectivity and sensitivity. UV detection is an alternative, especially after derivatization. researchgate.netresearchgate.net |

Non-Targeted Screening and Identification Methodologies for Related Compounds

Non-targeted screening (NTS) is essential for identifying unknown impurities, degradation products, or metabolites related to this compound without a predefined list of targets. This approach typically utilizes high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, coupled with liquid chromatography.

The methodology involves acquiring full-scan mass spectra of a sample, which provides the accurate masses of all ionizable compounds present. This data is then processed using sophisticated software to detect features (potential compounds) and compare their exact masses against chemical databases or predicted transformation products of the parent compound. For example, potential related compounds for this compound would include its hydrolysis product (Azelaic acid and Ethylene (B1197577) glycol) or products of oxidation. The high mass accuracy of HRMS allows for the determination of elemental formulas, which is a crucial step in the tentative identification of these unknown compounds.

Table 3: Potential Related Compounds for Non-Targeted Screening

| Compound Name | Molecular Formula | Relationship to Parent Compound |

|---|---|---|

| This compound | C11H18O4 | Parent Compound |

| Azelaic acid | C9H16O4 | Potential hydrolysis product |

| Ethylene glycol | C2H6O2 | Potential hydrolysis product |

| 9-Hydroxynonanoic acid | C9H18O3 | Potential reduction/hydrolysis product |

Inter-laboratory Comparison and Method Validation Studies

For an analytical method to be considered reliable and robust, it must undergo rigorous validation and, ideally, an inter-laboratory comparison. qub.ac.uk Validation studies establish the performance characteristics of the method, ensuring it is fit for its intended purpose. Key parameters evaluated include accuracy, precision (repeatability and reproducibility), selectivity, limit of quantification (LOQ), linearity, and recovery. nih.gov

Inter-laboratory comparisons, also known as proficiency tests, are crucial for assessing the reproducibility of a method when performed by different analysts in different locations with different equipment. youtube.comnih.gov In such a study, a homogenous sample containing a known concentration of this compound would be sent to multiple laboratories. youtube.com Each lab would analyze the sample using the specified method, and the results would be statistically compared. This process helps to identify any potential biases or weaknesses in the method that might not be apparent in a single-laboratory validation. qub.ac.uknih.gov The goal is to ensure that the method yields comparable and reliable results regardless of where it is performed.

Table 4: Illustrative Data from a Hypothetical Inter-laboratory Comparison Study

| Laboratory ID | Measured Concentration (µg/mL) | Deviation from Mean (%) |

|---|---|---|

| Lab A | 9.85 | -1.70% |

| Lab B | 10.12 | +0.99% |

| Lab C | 9.98 | -0.40% |

| Lab D | 10.25 | +2.29% |

| Lab E | 9.89 | -1.30% |

| Statistics | ||

| Mean | 10.02 | |

| Std. Deviation (SD) | 0.16 | |

| Rel. Std. Deviation (RSD%) | 1.60% |

| Assigned Value | 10.00 µg/mL | |

This table is for illustrative purposes only.

Occurrence and Distribution of 1,4 Dioxacyclotridecane 5,13 Dione in Applied Materials

Identification as a Non-Intentionally Added Substance (NIAS) in Food Contact Materials

1,4-Dioxacyclotridecane-5,13-dione is recognized as a Non-Intentionally Added Substance (NIAS) in the context of food contact materials (FCMs). NIAS are chemical compounds that are present in a material but have not been added for a technical reason during the production process. Instead, they can be impurities from raw materials, reaction intermediates, or degradation products.

The presence of NIAS in FCMs is a significant consideration for consumer safety, as these substances can migrate from the packaging into the food. mdpi.compackaginglaw.comnih.gov The assessment of NIAS is a complex process, often involving sophisticated analytical techniques to detect and identify these unknown compounds. nih.gov For a substance to be classified as a NIAS, it must be demonstrated that it was not intentionally introduced to achieve a specific technical effect in the final product. packaginglaw.com The migration of any substance not included in the positive lists of regulations, such as the European Union's Regulation (EU) No. 10/2011, should not exceed a generic specific migration limit of 0.01 mg/kg of food or food simulant. tandfonline.comresearcher.life

Presence in Polymeric Food Packaging Constituents

The occurrence of this compound has been specifically linked to certain types of polymeric materials used in food packaging.

Polyurethane Adhesive Systems

Research has specifically identified this compound as a migrant from polyurethane (PU) adhesives used in the lamination of multilayer food packaging. tandfonline.comnih.gov PU adhesives are commonly used to bond different layers of materials, such as plastics and foils, to create packaging with desired barrier properties. During the manufacturing of these adhesives, which often involves the reaction of polyesters with diisocyanates, cyclic polyester (B1180765) oligomers like this compound can be formed as by-products. tandfonline.comresearcher.life These oligomers are not chemically bound to the main polymer structure and can therefore migrate.

Polyolefin-Based Containers

Currently, there is a lack of specific scientific literature directly identifying this compound in polyolefin-based containers such as those made from polyethylene (B3416737) (PE) or polypropylene (B1209903) (PP). While general studies on plastic products have shown that various chemicals can leach from them, the specific presence of this compound in polyolefins has not been explicitly documented in the reviewed sources. tandfonline.com

Polyester Resins and Coatings

Linear and cyclic polyester oligomers are known to migrate from polyester-based coatings, which are often used to line metal cans for food products. tu-dresden.detandfonline.com These coatings are designed to prevent direct contact between the metal and the food, thereby avoiding corrosion and metal ion migration. tu-dresden.de While the formation of various cyclic polyester oligomers is a recognized phenomenon in these materials, specific identification of this compound in these coatings is not explicitly detailed in the available research. However, the general potential for its presence exists due to the nature of polyester chemistry.

Detection in Single-Use Bioreactor Film Materials

Single-use technologies (SUTs), including disposable bioreactors, are increasingly used in biopharmaceutical manufacturing. mdpi.comnih.goveppendorf.comimpactanalytical.com A primary concern with these systems is the potential for extractable and leachable (E&L) substances to migrate from the plastic components into the cell culture media or final drug product. pharmtech.combiopharma-asia.com These leachables can potentially impact cell viability, product quality, and patient safety. pharmtech.combiopharma-asia.com The materials of construction for these bioreactor bags are often complex multi-layer polymer films. impactanalytical.com While extensive E&L studies are conducted on these materials, the available literature does not specifically name this compound as a detected leachable from single-use bioreactor films. The focus has often been on other types of compounds, such as the degradation product of an antioxidant, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP). impactanalytical.com

Factors Governing Migration into Food Simulants from Polymer Matrices

The migration of this compound, like other NIAS, from polymer matrices into food or food simulants is governed by several key factors. mdpi.compackaginglaw.comtandfonline.com These factors determine the extent and rate of transfer of the substance from the packaging to the food.

| Factor | Description |

| Temperature | Higher temperatures generally increase the rate of migration. |

| Contact Time | Longer contact duration between the material and the food/simulant leads to greater migration. |

| Nature of Food/Simulant | The chemical properties of the food or simulant (e.g., fatty, aqueous, acidic) significantly influence migration. Fatty food simulants often result in higher migration of non-polar compounds. |

| Polymer Properties | The type of polymer, its diffusivity, and the presence of functional barriers can affect the migration process. tandfonline.com |

| Molecular Weight of Migrant | Substances with lower molecular weights tend to migrate more readily. mdpi.com |

Kinetic studies on the migration of cyclic polyester oligomers from multilayer high-barrier food contact materials have shown that the concentration of migrants increases over time, with the specific rate depending on the simulant used and the temperature. tandfonline.comresearcher.life For instance, in one study, the highest migration values for cyclic polyesters were observed in 95% v/v ethanol, which is a substitute simulant for fatty foods. tandfonline.comresearcher.life

Future Perspectives in 1,4 Dioxacyclotridecane 5,13 Dione Research

Development of Advanced Methodologies for Source Apportionment

The origin of 1,4-Dioxacyclotridecane-5,13-dione in the environment is currently not well understood. It is hypothesized to be a non-intentionally added substance (NIAS) formed during the production of certain polyesters or other polymers. tandfonline.comresearchgate.net Future research should focus on developing robust methodologies to identify and quantify its sources.

Advanced source apportionment techniques, which have been successfully applied to other emerging contaminants, could be adapted for this purpose. nih.govnih.govnumberanalytics.complos.orgnumberanalytics.com These methods go beyond simple detection and aim to attribute concentrations of a pollutant to specific sources.

One promising approach is the use of receptor models, such as Principal Component Analysis-Multiple Linear Regression (PCA-MLR), which analyze the chemical composition of environmental samples to identify patterns associated with different sources. nih.govnih.govplos.orgnumberanalytics.com For instance, by analyzing industrial effluent and downstream environmental samples for a suite of chemicals including this compound, it may be possible to create a "chemical signature" that links its presence to specific industrial processes. nih.govplos.org

Further refinement could be achieved by incorporating isotopic analysis. numberanalytics.com Measuring the isotopic ratios of carbon and hydrogen in the molecule could help differentiate between petroleum-based and bio-based sources, providing clearer insights into the raw materials involved in its formation. The integration of machine learning algorithms could also enhance the analysis of complex datasets, improving the accuracy of source identification and apportionment. numberanalytics.com

Table 1: Proposed Methodologies for Source Apportionment

| Methodology | Principle | Potential Application for this compound |

|---|---|---|

| Receptor Models (e.g., PCA-MLR) | Statistical analysis of chemical data from receptor sites to identify and quantify source contributions. numberanalytics.com | Identification of industrial processes (e.g., specific polymer manufacturing plants) that release this compound by analyzing its correlation with other process-specific chemicals in environmental samples. nih.govplos.org |

| Chemical Signature Analysis | Using the relative abundance of a suite of contaminants as a fingerprint for a specific source. nih.gov | Developing a unique signature for effluents from industries suspected of forming this compound, allowing for its tracing in the wider environment. |

| Isotopic Analysis (e.g., ¹³C/¹²C) | Measuring the ratio of stable isotopes to trace the origin of the compound's building blocks. numberanalytics.com | Differentiating between formation from fossil fuel-derived precursors versus bio-based precursors in polymer production. |

| Machine Learning Algorithms | Utilizing algorithms like Random Forest or Neural Networks to analyze large, complex datasets and identify non-linear relationships between pollutants and their sources. numberanalytics.com | Enhancing the predictive power of source apportionment models by integrating chemical data with other variables like industrial production volumes and geographical data. |

Strategies for Mitigation of Unintended Formation in Industrial Processes

The unintended formation of cyclic oligomers like this compound is a known phenomenon in polyester (B1180765) synthesis, often resulting from side reactions during polymerization. researchgate.net These byproducts can affect the properties of the final polymer and may pose environmental risks if they leach out of products. nih.govkinampark.com Future research should focus on strategies to minimize or prevent the formation of this specific compound during industrial processes.

One key area of investigation is the role of reaction kinetics and thermodynamics. The formation of cyclic compounds is often in competition with linear polymer chain growth. acs.org Under high dilution, intramolecular cyclization is favored, but even at high concentrations, the tendency to form cycles does not disappear entirely. acs.org Understanding the precise conditions that favor the formation of a 13-membered ring will be crucial. This involves studying the influence of:

Catalyst Systems: The choice of catalyst can significantly influence reaction pathways. Research into selective catalysts that favor linear polymerization over cyclization is a promising avenue. mdpi.com

Reaction Temperature and Pressure: These parameters affect both the rate of reaction and the equilibrium between linear and cyclic products. Optimizing these conditions could reduce byproduct formation.

Monomer Concentration and Addition Rate: Controlling the concentration of the linear precursors can shift the balance away from intramolecular cyclization. polympart.com

Furthermore, adopting principles of green chemistry could lead to more sustainable production processes that inherently design out the formation of unwanted byproducts. pressbooks.pub This could involve using alternative, less toxic catalysts or developing more energy-efficient processes that operate under milder conditions. mdpi.compressbooks.pub

Table 2: Potential Mitigation Strategies

| Strategy | Approach | Rationale |

|---|---|---|

| Process Optimization | Fine-tuning of reaction parameters such as temperature, pressure, and monomer feed rate. acs.org | To shift the kinetic and thermodynamic equilibrium away from intramolecular cyclization and towards linear polymer growth. |

| Selective Catalysis | Development and implementation of catalysts that preferentially promote chain extension over backbiting or cyclization reactions. mdpi.com | To direct the reaction pathway towards the desired high molecular weight polymer, minimizing the formation of cyclic oligomers. |

| Reactive Extrusion | Utilizing reactive extrusion for polymerization, which offers short reaction times and high mixing efficiency. polympart.com | To limit the time available for side reactions that lead to the formation of cyclic byproducts. |

| Green Chemistry Approaches | Employing biodegradable or less toxic catalysts and solvents, and designing energy-efficient processes. pressbooks.pub | To create inherently safer and more sustainable industrial processes that reduce waste generation at the source. |

Exploration of Novel Synthetic Pathways

While this compound is likely formed as a byproduct, there may be interest in its targeted synthesis for use as a reference standard in analytical studies or for exploring its potential applications. Future research could focus on developing efficient and selective synthetic routes.

Traditional methods for synthesizing macrocycles, such as intramolecular cyclization of a linear precursor under high-dilution conditions, are often low-yielding. acs.org Modern synthetic methodologies offer more promising alternatives. These include:

Ring-Closing Metathesis (RCM): A powerful and versatile method for the formation of cyclic compounds. nih.gov A linear precursor containing two terminal alkene groups could be cyclized using a ruthenium-based catalyst.

Macrolactonization Reagents: The use of specific reagents, such as those employed in the Yamaguchi or Keck esterification, can facilitate the intramolecular esterification to form the macrocycle under milder conditions and with higher yields. nih.gov

Enzymatic Synthesis: Lipases can be used to catalyze esterification reactions with high selectivity, potentially offering a green and efficient route to the desired compound. nih.govresearchgate.net

The development of a multi-component reaction, where the different fragments of the molecule are assembled in a single step, could also be an innovative and highly efficient strategy. nih.gov The exploration of these novel pathways would not only provide access to this compound but also contribute to the broader field of macrocycle synthesis.

Table 3: Proposed Novel Synthetic Pathways

| Synthetic Method | Description | Potential Advantage |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene precursor using a transition metal catalyst. nih.gov | High functional group tolerance and generally good yields for medium to large rings. |

| Yamaguchi Esterification | Macrolactonization of a hydroxy acid using a mixed anhydride (B1165640) intermediate. | Mild reaction conditions and high yields for the formation of macrolactones. |

| Keck Macrolactonization | A catalytic method for macrolactonization using DCC, DMAP, and a proton source. nih.gov | Avoids stoichiometric amounts of coupling reagents and can be effective for sterically hindered substrates. |

| Enzymatic Synthesis | Use of enzymes, such as lipases, to catalyze the intramolecular esterification. researchgate.net | High stereoselectivity and environmentally friendly reaction conditions. |

| Multi-Component Reactions | A one-pot reaction where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. nih.gov | High atom economy and operational simplicity, allowing for rapid library synthesis. |

Expanded Scope of Environmental Occurrence and Distribution Studies

The presence and distribution of this compound in the environment are largely unknown. As a potential NIAS from plastics, it could be widespread. tandfonline.comacs.orgifremer.fr Future research should aim to expand the scope of environmental monitoring to include this compound.

This will require the development of sensitive and specific analytical methods for its detection in various environmental matrices. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-suited for this purpose and have been used for the analysis of other emerging contaminants and plastic additives. amecj.comnih.govdphen1.com The development of these methods would involve:

Sample Preparation: Optimizing extraction techniques like solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) for different matrices such as water, sediment, soil, and biota. nih.gov

Instrumental Analysis: Establishing the optimal chromatographic separation and mass spectrometric detection parameters for unambiguous identification and quantification.

Once reliable analytical methods are in place, large-scale monitoring studies can be undertaken to answer key questions about the environmental fate of this compound:

What are its concentrations in different environmental compartments (water, air, soil, sediment)?

Is it present in remote regions, suggesting long-range transport?

Does it accumulate in the food chain?

What are its degradation pathways and products in the environment?

Investigating the occurrence of this compound alongside other known plastic additives and cyclic oligomers could provide a more comprehensive picture of pollution from plastic sources. researchgate.net

Table 4: Framework for Environmental Occurrence and Distribution Studies

| Research Area | Key Objectives | Relevant Analytical Techniques |

|---|---|---|

| Method Development | To develop and validate sensitive and selective methods for the quantification of this compound in diverse environmental matrices. nih.gov | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). amecj.com |

| Environmental Monitoring | To determine the concentration levels of the compound in surface waters, groundwater, soils, and sediments across different geographical areas. | High-Resolution Mass Spectrometry (HRMS) for non-target screening to identify potential transformation products. |

| Atmospheric Fate | To investigate its potential for atmospheric transport by analyzing air and deposition samples. | Thermal Desorption-GC-MS for air analysis. |

| Bioaccumulation Studies | To assess its potential to accumulate in aquatic and terrestrial organisms by analyzing biological tissues. | LC-MS/MS following appropriate sample clean-up procedures like QuEChERS or SPE. nih.gov |

Q & A

Basic Research Questions

Q. How can researchers systematically identify and evaluate existing literature on 1,4-Dioxacyclotridecane-5,13-dione for experimental design?

- Methodological Answer : Follow the EPA’s structured approach for literature searches, which includes:

- Step 1 : Define search goals (e.g., physical/chemical properties, environmental fate, toxicity profiles) .

- Step 2 : Use peer-reviewed databases (e.g., PubMed, SciFinder) and gray literature (technical reports, conference proceedings) to compile data.

- Step 3 : Apply screening criteria (e.g., relevance to synthesis pathways, exposure pathways) and label studies by data type (e.g., in vitro vs. in vivo toxicity) .

- Step 4 : Conduct quality assessments using frameworks like the 2021 EPA Systematic Review Protocol to prioritize high-confidence studies .

Q. What experimental strategies are recommended for synthesizing this compound with high purity?

- Methodological Answer :

- Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using factorial design to identify critical variables .

- Employ orthogonal design (e.g., Taguchi methods) to minimize impurities, particularly residual 1,4-dioxane, which is a common byproduct in cyclic ether syntheses .

- Validate purity via NMR and HPLC-MS, referencing EPA guidelines for detecting trace contaminants .

Q. How should researchers assess the environmental fate of this compound in aqueous systems?

- Methodological Answer :

- Conduct hydrolysis studies under varied pH (2–12) and temperature (20–60°C) to determine degradation kinetics .

- Use OECD 308/309 protocols to evaluate biodegradation potential in soil/water matrices, measuring half-lives and metabolite profiles .

- Model partitioning coefficients (e.g., log Kow) using EPI Suite or COSMOtherm, cross-referencing experimental data to resolve discrepancies .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics enhance reaction engineering for this compound synthesis?

- Methodological Answer :

- Implement AI-driven process simulations to optimize reactor design (e.g., continuous-flow vs. batch systems) and predict mass/heat transfer limitations .

- Integrate molecular dynamics (MD) simulations to study solvent-catalyst interactions, reducing trial-and-error experimentation .

- Validate models with experimental data from factorial designs (e.g., response surface methodology) to refine predictive accuracy .

Q. What strategies are effective for reconciling contradictions in toxicity data for this compound?

- Methodological Answer :

- Apply the ATSDR/EPA framework for data prioritization:

- Step 1 : Classify studies by endpoint (e.g., carcinogenicity, endocrine disruption) and test system (e.g., mammalian vs. aquatic models) .

- Step 2 : Resolve conflicts using weight-of-evidence (WOE) analysis, emphasizing studies with robust dose-response relationships and low risk of bias .

- Step 3 : Conduct in silico toxicity predictions (e.g., QSAR, Read-Across) to identify data gaps requiring targeted in vitro assays .

Q. How can advanced separation technologies improve the isolation of this compound from complex mixtures?

- Methodological Answer :

- Evaluate membrane-based separations (e.g., nanofiltration) for selective retention of cyclic ethers, optimizing parameters like transmembrane pressure and solvent resistance .

- Test supercritical CO2 extraction for eco-friendly purification, correlating solubility with temperature/pressure using Peng-Robinson equations .

- Compare efficiency vs. traditional distillation via techno-economic analysis (TEA), prioritizing methods with ≥90% yield and ≤5% energy overhead .

Q. What experimental designs are suitable for probing the compound’s interfacial behavior in multiphase systems?

- Methodological Answer :

- Use microfluidic platforms to study adsorption kinetics on indoor surfaces (e.g., silica, polymers), mimicking real-world deposition scenarios .

- Apply atomic force microscopy (AFM) and sum-frequency generation (SFG) spectroscopy to quantify surface tension and molecular orientation at liquid-air interfaces .

- Model interfacial phenomena using density functional theory (DFT) to guide experimental parameter selection (e.g., surfactant concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.